molecular formula C9H12FNO5S2 B14336831 3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide CAS No. 108966-77-4

3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide

Cat. No.: B14336831
CAS No.: 108966-77-4
M. Wt: 297.3 g/mol
InChI Key: YMPAILZZZMECHW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxypropane sulfonyl group, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the hydroxypropane sulfonyl group, and the attachment of the benzene sulfonamide group. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropane group can be oxidized to form corresponding sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-hydroxypropane-1-sulfonyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxypropane sulfonyl group allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

108966-77-4

Molecular Formula

C9H12FNO5S2

Molecular Weight

297.3 g/mol

IUPAC Name

3-fluoro-4-(3-hydroxypropylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C9H12FNO5S2/c10-8-6-7(18(11,15)16)2-3-9(8)17(13,14)5-1-4-12/h2-3,6,12H,1,4-5H2,(H2,11,15,16)

InChI Key

YMPAILZZZMECHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)S(=O)(=O)CCCO

Origin of Product

United States

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